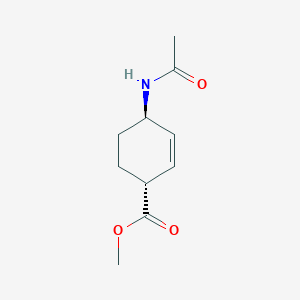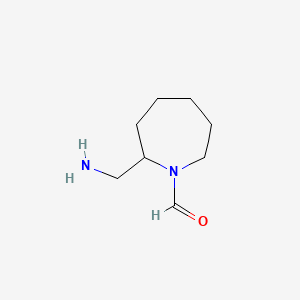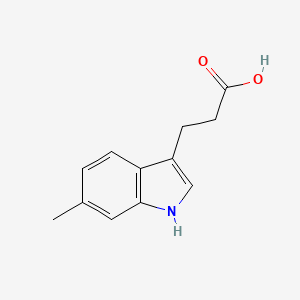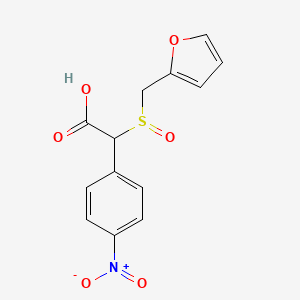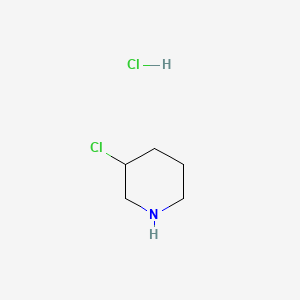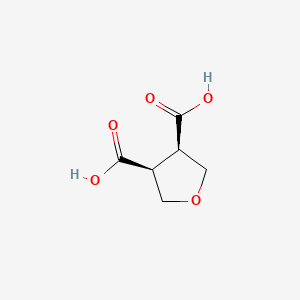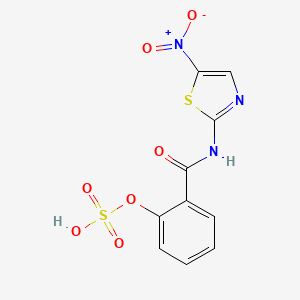
Tizoxanide Sulfate
Übersicht
Beschreibung
Tizoxanide, also known as desacetyl-nitazoxanide, is a thiazolide and an antiparasitic agent that occurs as a metabolite of nitazoxanide in humans through hydrolysis .
Synthesis Analysis
Tizoxanide is the active circulating metabolite of Nitazoxanide (NTZ), a benzamido-nitrothiazole compound . NTZ is partially absorbed by the gastrointestinal tract and is rapidly hydrolysed by plasma esterases to its active form, Tizoxanide .Molecular Structure Analysis
The chemical structure of Tizoxanide has been depicted in a study . It is the active form of Nitazoxanide (NTZ), a benzamido-nitrothiazole compound .Chemical Reactions Analysis
Tizoxanide is metabolized into its active form through hydrolysis . A high-performance thin-layer chromatographic (HPTLC) method has been developed for analysis of Tizoxanide in human plasma .Physical And Chemical Properties Analysis
Tizoxanide has a molecular formula of C10H7N3O4S and a molecular weight of 265.25 g/mol . More detailed physical and chemical properties can be found on the PubChem database .Wissenschaftliche Forschungsanwendungen
Virology
Application Summary
Tizoxanide Sulfate has shown promising antiviral activity against a range of viruses, including Dengue Virus Type 2 (DENV-2) and SARS-CoV-2.
Methods of Application
In virology studies, Tizoxanide is typically evaluated in cell culture assays or animal models. For instance, Vero cell cultures are infected with the virus and then treated with Tizoxanide to assess its efficacy .
Results and Outcomes
Tizoxanide was able to inhibit virus replication, particularly after the virus penetrated the cells but before complete replication of the viral genome. It also showed potential in reducing DENV-2 production by affecting cellular processes and activating immune response genes .
Pharmacology
Application Summary
In pharmacology, Tizoxanide Sulfate is explored for its therapeutic potential and pharmacokinetics.
Methods of Application
Pharmacokinetic studies often involve the use of LC-MS/MS assays to quantify Tizoxanide in various biological matrices, such as human plasma, to understand its behavior in the body .
Results and Outcomes
The assays demonstrated that Tizoxanide has a linear range from 15.6 ng/mL to 1000 ng/mL, indicating its potential for both pre-clinical and clinical research applications .
Antiviral Research
Application Summary
Tizoxanide’s role in antiviral research extends to its activity against a broad spectrum of viruses, including its inhibitory effects on viral replication.
Methods of Application
Antiviral research involves assessing the biological activity and toxicity of Tizoxanide in cell cultures infected with specific viruses, such as DENV-2 .
Results and Outcomes
Studies have shown that Tizoxanide can significantly reduce viral production and interfere with virus replication processes .
Biochemistry
Application Summary
Biochemical research investigates Tizoxanide’s impact on cellular processes and its anti-inflammatory effects.
Methods of Application
Biochemical assays, such as label-free quantitative proteomic analysis, are used to study the protein profiles of cells treated with Tizoxanide .
Results and Outcomes
Tizoxanide has been found to suppress the production of pro-inflammatory cytokines and inhibit the activation of key signaling pathways in LPS-treated macrophage cells .
Cell Culture
Application Summary
Tizoxanide Sulfate is used in cell culture to support research in various fields, including virology and pharmacology.
Methods of Application
Quantitative assays are developed to measure Tizoxanide concentrations in cell culture media, which is crucial for understanding its effects on cells .
Results and Outcomes
The validated assays are essential for facilitating further investigations into Tizoxanide’s applications, such as its antiviral properties against SARS-CoV-2 .
Clinical Research
Application Summary
Clinical research explores Tizoxanide Sulfate’s potential as a therapeutic agent in treating diseases like COVID-19.
Methods of Application
Clinical studies involve the administration of Tizoxanide to patients and monitoring its therapeutic effects, dosage, and pharmacokinetics .
Results and Outcomes
Tizoxanide has shown efficacy in achieving antiviral levels in plasma after administration, suggesting its suitability for clinical use .
This analysis provides a detailed overview of Tizoxanide Sulfate’s diverse applications in scientific research, highlighting its significant potential in various fields. Each application is backed by rigorous methods and has yielded promising results, paving the way for further exploration and development of this compound.
Anti-Protozoal Research
Application Summary
Tizoxanide Sulfate has been used in the treatment of protozoal infections, such as those caused by Cryptosporidium and Giardia.
Methods of Application
The compound is administered orally as a suspension or tablet, with its pharmacokinetics and therapeutic effects monitored in clinical trials .
Results and Outcomes
Tizoxanide has demonstrated efficacy in treating diarrheal diseases caused by protozoal infections, with its active metabolite achieving antiviral levels in plasma after administration .
Anti-Bacterial Research
Application Summary
Research has also explored Tizoxanide’s antibacterial properties, particularly against anaerobic bacteria and certain protozoa.
Methods of Application
In vitro assays are conducted to test the susceptibility of bacterial strains to Tizoxanide, often using minimum inhibitory concentration (MIC) tests .
Results and Outcomes
Tizoxanide has shown inhibitory effects on a variety of bacterial species, suggesting its potential as an antibacterial agent .
Immunology
Application Summary
Tizoxanide Sulfate’s impact on the immune system is another area of interest, particularly its role in modulating immune responses.
Methods of Application
Studies often involve the use of in vitro and in vivo models to assess the immunomodulatory effects of Tizoxanide on immune cells .
Results and Outcomes
It has been found to activate immune response genes and affect cellular processes that are crucial for the immune system’s functioning .
Parasitology
Application Summary
Tizoxanide Sulfate is effective against a wide range of parasites, making it valuable in parasitological research.
Methods of Application
The drug is tested against various parasitic infections in both in vitro cultures and in vivo animal models to evaluate its efficacy .
Results and Outcomes
Its effectiveness against parasites like Cryptosporidium and Giardia has been confirmed, supporting its use in treating parasitic infections .
Antifungal Research
Application Summary
The antifungal activity of Tizoxanide is another promising application, with studies investigating its effects on different fungal pathogens.
Methods of Application
Antifungal assays, including disk diffusion and MIC tests, are used to determine the effectiveness of Tizoxanide against fungal strains .
Results and Outcomes
Results have indicated that Tizoxanide can inhibit the growth of various fungi, highlighting its potential as an antifungal agent .
Drug Development
Application Summary
Tizoxanide Sulfate’s properties are being harnessed in the development of new drugs, especially for treating viral infections like COVID-19.
Methods of Application
Drug development processes involve extensive pre-clinical and clinical research, including the use of LC-MS/MS assays to quantify Tizoxanide in biological matrices .
Results and Outcomes
The compound’s ability to achieve antiviral levels in plasma post-administration makes it a candidate for further drug development efforts .
These additional applications of Tizoxanide Sulfate showcase its versatility and potential in various scientific research fields. Each application is supported by robust experimental methods and has yielded significant results, contributing to the compound’s growing importance in medical and pharmaceutical research.
Oncology Research
Application Summary
Tizoxanide Sulfate is being investigated for its potential use in cancer therapy, particularly due to its ability to modulate immune responses and affect cellular processes.
Methods of Application
In oncology research, Tizoxanide is tested in vitro on cancer cell lines and in vivo in animal models to assess its efficacy in inhibiting tumor growth and enhancing the immune system’s ability to fight cancer .
Results and Outcomes
Preliminary results suggest that Tizoxanide may inhibit the proliferation of certain cancer cells and could be a supportive agent in cancer treatment regimens .
Gastroenterology
Application Summary
Tizoxanide Sulfate’s effectiveness against protozoal infections makes it a valuable drug in gastroenterology, particularly for treating diseases like giardiasis and cryptosporidiosis.
Methods of Application
Clinical trials involving patients with gastrointestinal infections are conducted to evaluate the therapeutic effects of Tizoxanide .
Results and Outcomes
Studies have shown that Tizoxanide can significantly reduce the symptoms and duration of protozoal gastrointestinal infections .
Respiratory Diseases
Application Summary
The compound’s antiviral properties are being explored for the treatment of respiratory diseases, including those caused by SARS-CoV-2.
Methods of Application
Tizoxanide is administered to patients with respiratory infections, and its effects on viral load and patient recovery are monitored through clinical studies .
Results and Outcomes
Research indicates that Tizoxanide may help reduce the viral load in patients with respiratory infections, aiding in their recovery .
Veterinary Medicine
Application Summary
In veterinary medicine, Tizoxanide Sulfate is used to treat a variety of infections in animals, including those caused by parasites, bacteria, and viruses.
Methods of Application
The drug is administered to animals, and its pharmacokinetics, efficacy, and safety are evaluated through veterinary clinical trials .
Results and Outcomes
Tizoxanide has been found to be effective in treating various infections in animals, with a good safety profile .
Drug Resistance Studies
Application Summary
Tizoxanide Sulfate is studied for its role in combating drug resistance, particularly in pathogens that have developed resistance to other treatments.
Methods of Application
Laboratory studies are conducted to assess the efficacy of Tizoxanide against drug-resistant strains of pathogens .
Results and Outcomes
Findings suggest that Tizoxanide may be effective against certain drug-resistant pathogens, offering an alternative treatment option .
Public Health
Application Summary
Tizoxanide Sulfate’s broad-spectrum activity is significant for public health, especially in controlling outbreaks of infectious diseases.
Methods of Application
Public health initiatives may include the use of Tizoxanide in outbreak settings to reduce the spread of infections .
Results and Outcomes
Its use in public health measures has shown potential in controlling and reducing the impact of infectious disease outbreaks .
Safety And Hazards
Zukünftige Richtungen
Nitazoxanide, the parent drug of Tizoxanide, is currently being assessed as a candidate therapeutic for SARS-CoV-2 . Over the next five years, clinical development of Nitazoxanide is likely to focus primarily on viral respiratory infections . Another study suggests that the ethanol salt of Thiazolide retains the activity of the parent together with an improved cell safety index, making it a good candidate for further evaluation .
Eigenschaften
IUPAC Name |
[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O7S2/c14-9(12-10-11-5-8(21-10)13(15)16)6-3-1-2-4-7(6)20-22(17,18)19/h1-5H,(H,11,12,14)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOHKCVYPSCCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tizoxanide Sulfate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



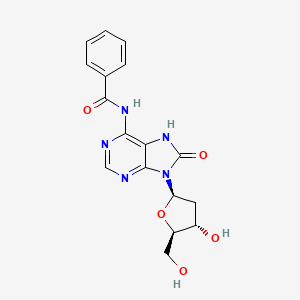
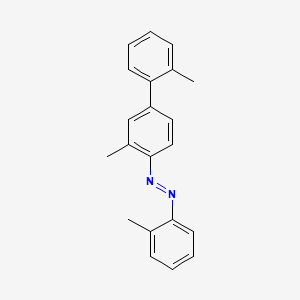
![(3-{[(Methanesulfonyl)sulfanyl]methyl}-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl](/img/structure/B587830.png)
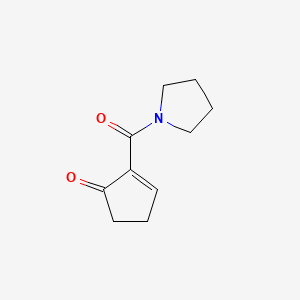
![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)
